Bienvenue dans la boutique en ligne BenchChem!

PMEDAP

Antiviral Research Retrovirology In Vivo Pharmacology

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP; CAS 113852-41-8; also known as GS-0573) is an acyclic nucleoside phosphonate (ANP) analog belonging to the 9-(2-phosphonylmethoxyethyl) (PME) series. It incorporates a 2,6-diaminopurine (DAP) base in place of the adenine moiety found in PMEA (adefovir), conferring distinct intracellular phosphorylation and DNA synthesis inhibition profiles.

Molecular Formula C8H13N6O4P
Molecular Weight 288.20 g/mol
CAS No. 113852-41-8
Cat. No. B043567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMEDAP
CAS113852-41-8
Synonyms9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine
PMEDAP
Molecular FormulaC8H13N6O4P
Molecular Weight288.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N
InChIInChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13)
InChIKeyXHXFQGAZAVKMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PMEDAP (CAS 113852-41-8): A 2,6-Diaminopurine Acyclic Nucleoside Phosphonate for Antiviral and Antiproliferative Research


9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP; CAS 113852-41-8; also known as GS-0573) is an acyclic nucleoside phosphonate (ANP) analog belonging to the 9-(2-phosphonylmethoxyethyl) (PME) series [1]. It incorporates a 2,6-diaminopurine (DAP) base in place of the adenine moiety found in PMEA (adefovir), conferring distinct intracellular phosphorylation and DNA synthesis inhibition profiles [2]. As a research-stage compound, PMEDAP has demonstrated in vitro inhibitory activity against human immunodeficiency virus (HIV) replication in MT-4 cells (ED50: 2 μM) and in vivo efficacy against Moloney murine sarcoma virus (MSV) at intraperitoneal doses as low as 0.25 mg/kg/day [3]. It also exhibits activity against murine and human cytomegalovirus (MCMV, HCMV) [4].

Why PMEDAP Cannot Be Interchanged with PMEA, PMEG, or PMPA in Research Applications


Despite sharing the phosphonylmethoxyethyl backbone, the purine base substitution in PMEDAP fundamentally alters its intracellular metabolic fate, molecular target engagement, and biological activity spectrum relative to its closest analogs. PMEA (adenine-based) and PMPA (tenofovir; adenine-based with a methyl group) follow distinct phosphorylation pathways requiring only two activation steps, while PMEDAP (2,6-diaminopurine-based) generates a different diphosphate metabolite with unique DNA polymerase affinity [1]. Most critically, PMEDAP exhibits a 4-fold more potent inhibition of cellular DNA synthesis than PMEA (IC50: 6 μM vs. 25 μM in CEM cells), yet is 6-fold less potent than PMEG (IC50: 1 μM), positioning it at a functionally intermediate tier that cannot be replicated by simple substitution [2]. Furthermore, PMEDAP proved fivefold more efficacious than PMEA in vivo against MSV-induced tumors, but with proportionally increased toxicity, yielding an equivalent therapeutic index—a nuanced risk-benefit profile distinct from either PMEA or PMEG [3].

Quantitative Comparative Evidence: PMEDAP Performance Relative to PMEA, PMEG, and cPr-PMEDAP


In Vivo Anti-Retroviral Efficacy: PMEDAP Demonstrates 5-Fold Greater Potency Than PMEA in MSV Tumor Model

In a head-to-head in vivo comparison using the Moloney murine sarcoma virus (MSV) tumor formation model in newborn NMRI mice, PMEDAP demonstrated fivefold greater anti-retroviral efficacy than PMEA (adefovir) [1]. At a dose as low as 0.25 mg/kg/day administered intraperitoneally, PMEDAP significantly delayed tumor appearance and enhanced survival. However, PMEDAP also exhibited proportionally increased toxicity, resulting in a therapeutic index equivalent to that of PMEA, rather than superior [1].

Antiviral Research Retrovirology In Vivo Pharmacology

Cellular DNA Synthesis Inhibition: PMEDAP Occupies an Intermediate Functional Tier Between PMEG and PMEA

In a comparative study of PME-series analogs in CEM lymphoblastoid cells, PMEDAP inhibited cellular DNA synthesis with an IC50 of 6 μM after 24-hour incubation [1]. This positions PMEDAP at an intermediate potency tier: 6-fold less potent than the guanine analog PMEG (IC50: 1 μM) but 4-fold more potent than the adenine analog PMEA (IC50: 25 μM) [1]. The differential potency correlates with intracellular accumulation of the respective diphosphate metabolites (PMEGpp > PMEDAPpp > PMEApp) and the sensitivity of cellular DNA polymerase δ to each diphosphate [1].

Molecular Pharmacology DNA Synthesis Cellular Assay

Anti-CMV Efficacy in Vivo: PMEDAP Achieves Protection at 10-Fold Lower Dose Than PMEA

In NMRI mice infected with a lethal dose of murine cytomegalovirus (MCMV), PMEDAP exhibited markedly superior in vivo anti-CMV activity compared to PMEA [1]. PMEA was able to prevent MCMV-induced mortality, but only when administered at a dose ten-fold higher than the effective dose of PMEDAP [1]. This differential potency extends to human CMV, where PMEDAP inhibited HCMV-induced cytopathicity in human embryonic lung (HEL) cell cultures with an EC50 of 3.1 μM [1].

Cytomegalovirus Antiviral In Vivo Efficacy

Metabolic Fate Divergence: PMEDAP Is Not a Prodrug of PMEG Unlike cPr-PMEDAP

A fundamental metabolic distinction exists between PMEDAP and its N6-cyclopropyl derivative cPr-PMEDAP. While cPr-PMEDAP undergoes intracellular deamination to PMEG and subsequently functions as a prodrug of PMEG, PMEDAP is not deaminated to PMEG but instead is directly phosphorylated to its own diphosphate metabolite (PMEDAPpp) [1]. This metabolic divergence is experimentally demonstrated by differential sensitivity to the adenylate deaminase inhibitor 2'-deoxycoformycin (dCF): the antiproliferative activity of cPr-PMEDAP is inhibited 40-fold by dCF, whereas PMEDAP activity is unaffected [1].

Drug Metabolism Prodrug Intracellular Pharmacology

Oral Bioavailability and Efficacy: PMEDAP Demonstrates Therapeutic Activity via Oral Route in Multiple Murine Viral Models

PMEDAP exhibits oral bioavailability sufficient to achieve therapeutic efficacy in murine viral infection models. When administered orally to mice, PMEDAP demonstrated high efficacy against Moloney murine sarcoma virus (MSV), Friend leukemia virus (FLV), and murine cytomegalovirus (MCMV) [1]. At the highest tested oral dose of 250 mg/kg/day, PMEDAP completely prevented tumor formation in MSV-infected animals [1]. Plasma PMEDAP levels following oral administration at 100–500 mg/kg reached 0.5–2.5 μg/mL and were sustained for 3–6 hours [2].

Oral Bioavailability In Vivo Pharmacology Retrovirus

Recommended Research Applications for PMEDAP Based on Differential Evidence


In Vivo MSV Retrovirus Efficacy Studies Requiring Potent Tumor Suppression at Low Doses

Based on the fivefold greater anti-MSV potency of PMEDAP relative to PMEA demonstrated in the NMRI mouse model [1], researchers investigating retrovirus-induced tumorigenesis can employ PMEDAP to achieve significant tumor suppression at intraperitoneal doses as low as 0.25 mg/kg/day. This potency advantage makes PMEDAP particularly suitable for studies where minimizing total drug exposure is desirable, though the proportional increase in toxicity must be accounted for in study design [1].

DNA Synthesis Inhibition Studies Requiring Intermediate Potency Between PMEG and PMEA

As established by the comparative CEM cell data showing PMEDAP's IC50 of 6 μM for cellular DNA synthesis inhibition (vs. 1 μM for PMEG and 25 μM for PMEA) [2], PMEDAP serves as an optimal tool for probing DNA synthesis effects at a defined intermediate threshold. This tiered potency profile enables researchers to study concentration-dependent cellular responses across the PME series without the excessive cytotoxicity associated with PMEG or the weaker activity of PMEA [2].

Metabolic Pathway Dissection: Distinguishing Direct-Acting ANPs from Prodrugs

Given that PMEDAP is not deaminated to PMEG and its activity is unaffected by dCF, whereas cPr-PMEDAP functions as a PMEG prodrug with 40-fold dCF sensitivity [3], PMEDAP is an essential control compound for mechanistic studies of ANP intracellular metabolism. Researchers can use PMEDAP to isolate effects attributable to direct PMEDAP diphosphate activity versus those mediated via PMEG conversion, a critical distinction for understanding structure-activity relationships and prodrug design [3].

Oral Dosing Murine Models of Retroviral and CMV Infection

The demonstrated oral efficacy of PMEDAP against MSV, FLV, and MCMV at doses achieving complete tumor prevention (250 mg/kg/day) and sustained plasma levels (0.5–2.5 μg/mL for 3–6 hours) [4] supports its use in long-term murine infection studies requiring oral administration. This intrinsic oral bioavailability eliminates the need for prodrug synthesis or parenteral delivery, simplifying compound procurement and experimental protocols for longitudinal studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PMEDAP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.